molecular formula C10H10BrFO2 B13110165 3-(2-Bromophenyl)-3-fluorobutanoicacid

3-(2-Bromophenyl)-3-fluorobutanoicacid

Cat. No.: B13110165
M. Wt: 261.09 g/mol
InChI Key: AOYNTCYBIIAZBJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-fluorobutanoic acid is an organic compound that features both bromine and fluorine atoms attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-fluorobutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of phenyl compounds followed by fluorination and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality 3-(2-Bromophenyl)-3-fluorobutanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-fluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromophenyl)-3-fluorobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-fluorobutanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-3-fluorobutanoic acid
  • 3-(2-Bromophenyl)-3-chlorobutanoic acid
  • 3-(2-Fluorophenyl)-3-bromobutanoic acid

Uniqueness

3-(2-Bromophenyl)-3-fluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(2-bromophenyl)-3-fluorobutanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,13,14)

InChI Key

AOYNTCYBIIAZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1Br)F

Origin of Product

United States

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